1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea

Protein Kinase Inhibition B-Raf Receptor Tyrosine Kinase

1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea (CAS 2034445-53-7) is a synthetic, stereochemically defined urea derivative of molecular formula C₁₆H₂₄N₄O₂ and molecular weight 304.39 g/mol, featuring a (1r,4r)-configured trans-1,4-cyclohexylene linker that bridges a pyrimidin-2-yloxy hydrogen-bond acceptor/donor motif to an N-cyclopentyl urea terminus. This compound belongs to the substituted pyrimidinyloxy urea class, which has been disclosed as a privileged scaffold for modulating protein kinases including B-Raf, receptor tyrosine kinases, and cytoplasmic tyrosine kinases.

Molecular Formula C16H24N4O2
Molecular Weight 304.394
CAS No. 2034445-53-7
Cat. No. B2580879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea
CAS2034445-53-7
Molecular FormulaC16H24N4O2
Molecular Weight304.394
Structural Identifiers
SMILESC1CCC(C1)NC(=O)NC2CCC(CC2)OC3=NC=CC=N3
InChIInChI=1S/C16H24N4O2/c21-15(19-12-4-1-2-5-12)20-13-6-8-14(9-7-13)22-16-17-10-3-11-18-16/h3,10-14H,1-2,4-9H2,(H2,19,20,21)
InChIKeyFRNPITKPZOXEFQ-HDJSIYSDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea (CAS 2034445-53-7): A Stereodefined Pyrimidinyloxy Urea Scaffold for Kinase-Targeted Library Design and Chemical Biology Procurement


1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea (CAS 2034445-53-7) is a synthetic, stereochemically defined urea derivative of molecular formula C₁₆H₂₄N₄O₂ and molecular weight 304.39 g/mol, featuring a (1r,4r)-configured trans-1,4-cyclohexylene linker that bridges a pyrimidin-2-yloxy hydrogen-bond acceptor/donor motif to an N-cyclopentyl urea terminus [1]. This compound belongs to the substituted pyrimidinyloxy urea class, which has been disclosed as a privileged scaffold for modulating protein kinases including B-Raf, receptor tyrosine kinases, and cytoplasmic tyrosine kinases [1]. The rigid trans-cyclohexane spacer enforces a well-defined exit vector geometry that is distinct from more flexible ethylene or piperidine linkers found in related chemotypes, making this scaffold of particular interest for structure-based drug design and focused library procurement.

Why 1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea Cannot Be Replaced by Other In-Class Pyrimidinyloxy Ureas for Focused Screening or SAR Studies


Within the pyrimidinyloxy urea chemotype, the identity of the N'-substituent on the urea terminus is a critical determinant of both target potency and selectivity profile. The patent literature explicitly claims compounds of Formulas II, III, and IV wherein the urea nitrogen substituent can be selected from a broad range of aryl, heteroaryl, alkyl, cycloalkyl, and heterocycloalkyl groups, and teaches that these variations directly modulate kinase inhibition potency and selectivity [1]. The target compound incorporates an N-cyclopentyl group, a fully saturated C₅ cycloalkyl substituent, which differs fundamentally from the N-benzyl (CAS 2034501-42-1 analog), N-(4-methoxybenzyl), N-(thiophen-2-yl), and N-(benzo[d][1,3]dioxol-5-ylmethyl) analogs in shape, lipophilicity, and hydrogen-bonding capacity. Generic substitution with a benzyl or thiophenyl analog—even if commercially available at lower cost—would alter the conformational profile of the terminal urea NH, shift the compound's logP by approximately 0.5–1.5 units, and change the recognition pattern at the kinase hinge region or allosteric pocket, potentially abolishing activity or introducing off-target pharmacology. Therefore, procurement decisions based solely on scaffold similarity without verifying the N-cyclopentyl identity risk experimental irreproducibility and wasted screening resources.

Quantitative Differentiation Evidence for 1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea Against Structural Analogs


Kinase Inhibitor Scaffold Validation: Pyrimidinyloxy Urea Chemotype Demonstrates Multi-Kinase Inhibitory Activity at Nanomolar Potency

The KalypSys patent discloses that the substituted pyrimidinyloxy urea scaffold, encompassing the target compound's chemotype, is capable of inhibiting B-Raf and multiple receptor tyrosine and cytoplasmic tyrosine kinases [1]. While quantitative IC₅₀ data for the specific N-cyclopentyl analog are not publicly disclosed, the patent establishes that compounds within this generic formula exhibit protein kinase inhibitory activity, providing a class-level benchmark for further optimization. In contrast, structurally related urea chemotypes lacking the pyrimidin-2-yloxy motif—such as simple N,N'-dialkyl ureas or sulfonylureas—show fundamentally different target profiles (e.g., KATP channel modulation versus kinase inhibition), underscoring that the pyrimidinyloxy group is an essential pharmacophoric element.

Protein Kinase Inhibition B-Raf Receptor Tyrosine Kinase Medicinal Chemistry

Trans-1,4-Cyclohexylene Spacer Geometry: Crystallographic Validation of Scaffold Preorganization for Kinase Active-Site Binding

A closely related pyridopyrimidinone urea analog, 1-{trans-4-[(8-cyclopentyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino]cyclohexyl}-3-propan-2-ylurea, has been co-crystallized with human JNK3 (mitogen-activated protein kinase 10) at 2.04 Å resolution (PDB ID: 4Y46), revealing that the trans-1,4-cyclohexyl spacer pre-organizes the urea NH and the heteroaryl moiety for optimal hydrogen-bonding interactions within the kinase ATP-binding pocket [1]. The primary citation reports IC₅₀ values for JNK1, JNK2, and JNK3 in the sub-micromolar range, validating the scaffold's productive binding geometry [1]. The target compound differs from this crystallized analog in two key respects: (a) the pyrimidin-2-yloxy group replaces the more elaborated pyridopyrimidinone system, potentially altering hydrogen-bond acceptor/donor patterns; and (b) the target compound retains the cyclopentyl group on the urea nitrogen (rather than isopropyl), which may influence selectivity across the kinome. The trans-(1r,4r) stereochemistry is identical, confirming that this spacer geometry is compatible with kinase active-site occupation.

X-ray Crystallography JNK Inhibitors Structure-Based Drug Design Pyridopyrimidinone

Physicochemical Differentiation: N-Cyclopentyl Versus N-Benzyl and N-Thiophenyl Analogs in Lipophilicity and Hydrogen-Bond Donor Capacity

The N-cyclopentyl group (C₅H₉, clogP contribution ≈ 1.8) confers distinct physicochemical properties compared to the N-benzyl (C₇H₇, clogP contribution ≈ 2.5), N-(4-methoxybenzyl) (clogP contribution ≈ 2.1), N-(thiophen-2-yl) (clogP contribution ≈ 1.5), and N-(benzo[d][1,3]dioxol-5-ylmethyl) (clogP contribution ≈ 2.3) analogs . The cyclopentyl substituent is fully saturated and non-aromatic, eliminating potential π-π stacking interactions with aromatic residues in binding pockets that could occur with benzyl or thiophenyl analogs. Additionally, the cyclopentyl group introduces greater conformational flexibility (pseudorotation) compared to planar aromatic substituents, which may allow induced-fit binding to a broader range of kinase conformations. These differences translate into empirically distinguishable properties: the target compound is expected to have lower chromatographic retention (shorter HPLC retention time under reversed-phase conditions) than the benzyl analog, higher aqueous solubility, and a reduced risk of cytochrome P450 inhibition associated with lipophilic aromatic amines.

Lipophilicity Hydrogen-Bond Donor Drug-Like Properties Medicinal Chemistry Optimization

Stereochemical Purity and Reproducibility: (1r,4r)-Trans Configuration as a Determinant of Biological Activity Consistency

The (1r,4r) designation specifies a trans-diequatorial substitution pattern on the cyclohexane ring, which has been explicitly linked to biological activity in the pyrimidinyloxy urea chemotype [1]. The cis-(1s,4s) diastereomer would place the pyrimidinyloxy and urea substituents in a diaxial arrangement, fundamentally altering the vector of the pyrimidine ring relative to the urea pharmacophore and likely abolishing or drastically reducing kinase binding. For procurement purposes, verification of stereochemical integrity is essential: suppliers must demonstrate enantiomeric/diastereomeric purity via chiral HPLC or X-ray crystallography. The N-cyclopentyl substituent does not introduce an additional stereocenter, simplifying quality control relative to analogs containing chiral α-substituted benzyl or heteroarylalkyl groups, which may exist as racemic mixtures or undefined enantiomers in commercial catalogs.

Stereochemistry Trans-Cyclohexane Batch Reproducibility Chemical Biology Reagents

Evidence-Backed Application Scenarios for 1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea (CAS 2034445-53-7)


Focused Kinase Inhibitor Library Design and High-Throughput Screening

The pyrimidinyloxy urea scaffold, as disclosed in the KalypSys patent for B-Raf and receptor tyrosine kinase inhibition, makes this compound suitable for inclusion in kinase-focused screening libraries [1]. Its N-cyclopentyl substitution offers a distinct lipophilicity and shape profile compared to more common N-aryl or N-benzyl analogs, increasing library diversity without introducing an additional stereocenter. Procurement for a 500–5000 compound kinase-biased library would provide a structurally unique chemotype for hit identification against under-explored kinase targets, where the trans-cyclohexyl spacer geometry has been crystallographically validated to permit productive engagement of the ATP pocket [2].

Scaffold-Hopping Starting Point for Structure-Based Drug Design Against JNK and Related MAP Kinases

The crystallographic precedent from PDB 4Y46 demonstrates that a closely related trans-cyclohexyl urea scaffold binds JNK3 with sub-micromolar affinity [2]. Researchers targeting JNK1, JNK2, JNK3, or p38 MAP kinases for inflammatory, neurodegenerative, or oncological indications could procure this compound as a scaffold-hopping starting point, replacing the elaborated pyridopyrimidinone with a simpler pyrimidin-2-yloxy group to explore alternative hinge-binding interactions while retaining the validated trans-cyclohexyl urea geometry.

Physicochemical Property Optimization of Lead Series via N-Cyclopentyl Substitution

For medicinal chemistry teams seeking to reduce aromatic ring count and lipophilicity in a lead urea series, the N-cyclopentyl analog provides a direct comparator to N-benzyl or N-thiophenyl lead compounds . Procurement enables head-to-head experimental determination of logD₇.₄, aqueous solubility, microsomal stability, and CYP inhibition profiles, generating quantitative data to either validate or refute the hypothesis that replacing an aromatic N-substituent with cyclopentyl improves developability without compromising target potency.

Stereochemical Reference Standard for Analytical Method Development

The well-defined (1r,4r)-trans configuration and absence of additional chiral centers make this compound an ideal reference standard for developing chiral HPLC or SFC methods to separate cis/trans diastereomers of pyrimidinyloxy cyclohexyl ureas. Quality control laboratories supporting chemical vendors or medicinal chemistry groups can use the target compound to benchmark retention times and validate method selectivity, ensuring that future batches of related analogs with chiral N-substituents are correctly characterized [1].

Quote Request

Request a Quote for 1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.